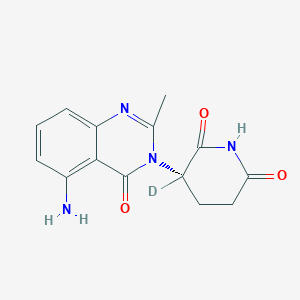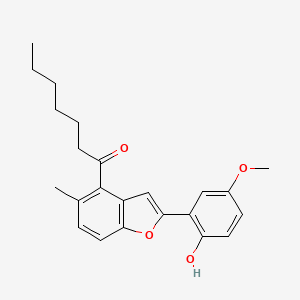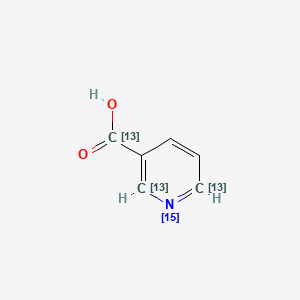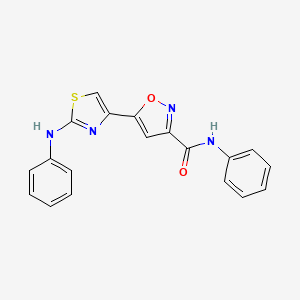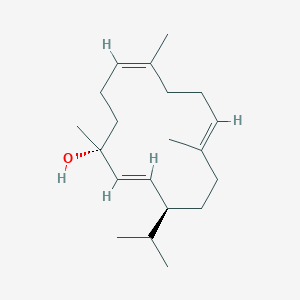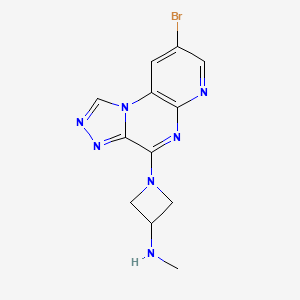
Izuforant
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Izuforant involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving bromination, cyclization, and amination .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then formulated into various forms for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Izuforant undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bromine, amines, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as various substituted analogs.
Wissenschaftliche Forschungsanwendungen
Izuforant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions of histamine receptors and serotonin receptors.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Wirkmechanismus
Izuforant exerts its effects by acting as an antagonist of the histamine H4 receptor and binding to the human serotonin 3 receptor. The compound inhibits the activation of these receptors, thereby reducing inflammation and itching. The molecular targets and pathways involved include the histamine-induced initiation of inflammatory and itch mechanisms via the histamine 4 receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histamine H4 Receptor Antagonists: Other compounds in this category include JNJ 7777120 and VUF 6002, which also target the histamine H4 receptor.
Serotonin Receptor Antagonists: Compounds such as ondansetron and granisetron, which target the serotonin 3 receptor, are similar to Izuforant in their mechanism of action.
Uniqueness
This compound is unique due to its dual activity as both a histamine H4 receptor antagonist and a serotonin 3 receptor antagonist. This dual activity makes it particularly effective in reducing inflammation and itching, setting it apart from other compounds that target only one of these receptors .
Eigenschaften
CAS-Nummer |
1429374-83-3 |
|---|---|
Molekularformel |
C12H12BrN7 |
Molekulargewicht |
334.17 g/mol |
IUPAC-Name |
1-(12-bromo-2,4,5,8,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)-N-methylazetidin-3-amine |
InChI |
InChI=1S/C12H12BrN7/c1-14-8-4-19(5-8)11-12-18-16-6-20(12)9-2-7(13)3-15-10(9)17-11/h2-3,6,8,14H,4-5H2,1H3 |
InChI-Schlüssel |
MMVBKZHQTLDYKG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




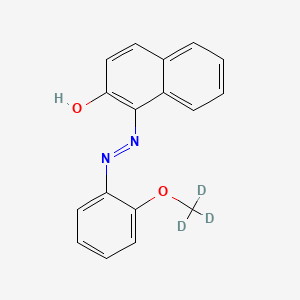

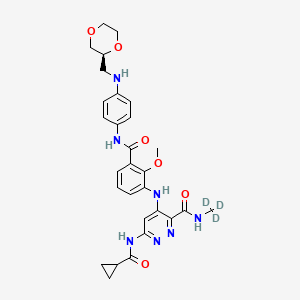
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)

![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
